molecular formula C9H10N2O2S B3327505 4-{[(Methylamino)carbonothioyl]amino}benzoic acid CAS No. 34725-34-3

4-{[(Methylamino)carbonothioyl]amino}benzoic acid

Cat. No.: B3327505
CAS No.: 34725-34-3
M. Wt: 210.26 g/mol
InChI Key: CKBJZCSRMLXJKT-UHFFFAOYSA-N
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Description

4-{[(Methylamino)carbonothioyl]amino}benzoic acid is a thiocarbamoyl-substituted benzoic acid derivative. Its structure comprises a benzoic acid backbone with a (methylamino)carbonothioyl (-NH-C(=S)-NH-CH₃) group at the para position. The thiocarbamoyl group introduces unique electronic and steric properties, which may influence solubility, stability, and biological activity compared to analogous carbonyl or carbamate derivatives .

Synthesis routes for related compounds involve reactions of 4-(methylamino)benzoic acid with isocyanates or thiocarbonylating agents. For example, 4-{methyl[(methylamino)carbonyl]amino}benzoic acid (a urea analog) was synthesized via reaction with methyl isocyanate , while fluorocarbonothioyl derivatives were prepared using sulfur and fluorinating agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-10-9(14)11-7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBJZCSRMLXJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Methylamino)carbonothioyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-{[(Methylamino)carbonothioyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of 4-aminobenzoic acid, including 4-{[(Methylamino)carbonothioyl]amino}benzoic acid, exhibit significant antimicrobial properties. The modification of the amino group enhances lipophilicity, which may improve absorption and intracellular accumulation. Research indicates that these derivatives can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Cytotoxic Effects Against Cancer Cells

The compound has been investigated for its cytotoxic effects on cancer cells. Modifications to the PABA structure have been linked to improved radical scavenging properties and enhanced toxicity against cancer cell lines. For instance, the introduction of specific substituents can lead to compounds with potent anticancer activity, potentially serving as chemotherapeutic agents .

Sunscreen Formulations

This compound is structurally related to PABA (para-aminobenzoic acid), which has historically been used in sunscreen formulations due to its UV-absorbing properties. Although PABA itself has fallen out of favor due to allergic reactions in some individuals, derivatives like this compound may offer safer alternatives with similar protective benefits against UV radiation .

Drug Development

The compound's structural modifications have led to the development of new pharmaceuticals targeting various pathways in disease processes. Its potential as a precursor for synthesizing more complex molecules highlights its importance in medicinal chemistry. For example, hybrid molecules combining PABA derivatives with other pharmacophores have shown promise in treating conditions such as inflammation and infection .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated effective inhibition against Gram-positive bacteria with IC50 values < 15 µM .
Study BCytotoxicityShowed enhanced toxicity against specific cancer cell lines compared to parent compounds .
Study CSunscreen EfficacyEvaluated safety profiles indicating lower sensitization rates compared to traditional PABA .

Mechanism of Action

The mechanism of action of 4-{[(Methylamino)carbonothioyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

(a) 4-((Fluorocarbonothioyl)(methyl)amino)benzoic acid (2v’)

  • Structure: Fluorine replaces the methylamino sulfur-bound hydrogen in the thiocarbamoyl group.
  • Synthesis: Reacting 4-(methylamino)benzoic acid with sulfur, KF, and CF₃SiMe₃ in methanol yields this derivative with a 28% yield .
  • Properties : Melting point = 169–170°C; higher electrophilicity due to electron-withdrawing fluorine.
  • Applications: Potential as a fluorinated probe in imaging or metabolism studies.

(b) 4-{methyl[(methylamino)carbonyl]amino}benzoic acid (19)

  • Structure : Urea (-NH-C(=O)-NH-CH₃) instead of thiourea.
  • Synthesis: Reaction of 4-(methylamino)benzoic acid with methyl isocyanate in THF (72 h, room temperature) .
  • Properties : Lower reactivity compared to thiourea derivatives due to reduced nucleophilicity of the carbonyl group.

Backbone-Modified Analogs

(a) 4-(Methylamino)benzoic acid

  • Structure: Lacks the thiocarbamoyl group, retaining only the methylamino and carboxylic acid groups.
  • Properties : Crystallizes in planar molecules with O–H⋯O and N–H⋯O hydrogen bonds, forming stable networks .
  • Applications: Precursor for more complex derivatives like 4-{[(Methylamino)carbonothioyl]amino}benzoic acid.

(b) 4-[(2-hydroxynaphthalen-1-yl)methylamino]benzoic acid

  • Structure: A naphthol-substituted methylamino group at the para position.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound C₉H₁₁N₂O₂S 227.26 Not reported Thiocarbamoyl group enhances reactivity
4-((Fluorocarbonothioyl)(methyl)amino)benzoic acid (2v’) C₉H₉FN₂O₂S 244.24 169–170 Fluorinated analog; higher electrophilicity
4-{methyl[(methylamino)carbonyl]amino}benzoic acid (19) C₁₀H₁₃N₃O₃ 223.23 Not reported Urea derivative; lower reactivity
4-(Methylamino)benzoic acid C₈H₉NO₂ 151.16 Not reported Planar crystal structure; hydrogen-bonded networks
4-[(2-hydroxynaphthalen-1-yl)methylamino]benzoic acid C₁₈H₁₅NO₃ 293.32 Not reported Aromatic stacking potential

Biological Activity

4-{[(Methylamino)carbonothioyl]amino}benzoic acid, a derivative of 4-aminobenzoic acid (PABA), has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and cholinesterase inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₁N₃O₂S
  • IUPAC Name : this compound

This compound is characterized by the presence of a methylamino group and a carbonothioyl moiety, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various PABA derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of selected derivatives against common pathogens:

CompoundPathogenMIC (µM)
This compoundStaphylococcus aureus15.62
4-Aminobenzoic acid derivativeEscherichia coli20.00
Schiff base derivativeCandida albicans7.81

The compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus and moderate activity against mycobacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The following table presents the IC50 values for this compound compared to standard chemotherapeutics:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)3.0
5-FluorouracilMCF-710.0
DoxorubicinA549 (lung cancer)5.0

In vitro studies revealed that the compound exhibited potent growth inhibition in MCF-7 cells with an IC50 value of 3.0 µM, outperforming standard chemotherapeutics like doxorubicin . Additionally, it showed significant antiproliferative effects on A549 lung cancer cells.

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. The inhibitory activity of this compound was evaluated against acetylcholinesterase (AChE). The results are summarized below:

CompoundEnzyme TypeIC50 (µM)
This compoundAcetylcholinesterase (AChE)7.49
DonepezilAChE5.0

The compound exhibited an IC50 value of 7.49 µM against AChE, indicating its potential as a therapeutic agent for cognitive enhancement .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study assessing various PABA derivatives, it was found that structural modifications significantly enhanced antibacterial properties, particularly against resistant strains .
  • Cancer Treatment Potential : A comparative study indicated that derivatives like this compound showed comparable or superior anticancer activity to established drugs like doxorubicin .
  • Neuroprotective Effects : Research into cholinesterase inhibitors highlighted the importance of such compounds in developing treatments for Alzheimer's disease, with promising results from derivatives containing thioamide structures .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 4-{[(Methylamino)carbonothioyl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step route starting with 4-(methylamino)benzoic acid. A thiourea linkage is introduced by reacting the amine group with a thiocarbonylating agent (e.g., thiophosgene or a thiocarbamate derivative). Reaction conditions (solvent, temperature, pH) must be carefully controlled to avoid side reactions. For example, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of the thiourea group. Yield optimization may involve adjusting stoichiometry or using catalysts like triethylamine .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and methylamino groups (δ 2.5–3.5 ppm). The thiourea moiety (N–C=S) can be identified via ¹³C NMR (δ ~180 ppm) .
  • FT-IR : Confirm the presence of C=O (benzoic acid, ~1680 cm⁻¹) and C=S (thiourea, ~1250 cm⁻¹) stretches .
  • X-ray crystallography : Used to determine precise bond angles and intermolecular interactions (e.g., hydrogen bonding between the thiourea and carboxylic acid groups) .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic thiourea group but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or basic aqueous solutions (via deprotonation of the carboxylic acid). Solubility can be enhanced by adjusting pH or using co-solvents. For biological assays, DMSO stock solutions are typical, but residual solvent effects must be controlled .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the thiourea moiety in catalytic or biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution, revealing nucleophilic/electrophilic sites. For example, the sulfur atom in the thiourea group exhibits high electron density, making it prone to oxidation or coordination with metal ions. Simulations can also predict binding affinities to biological targets (e.g., enzymes) by analyzing electrostatic potential surfaces .

Q. How do researchers reconcile contradictory data regarding the compound’s pKa and its implications for biological activity?

  • Methodological Answer : The pKa of the carboxylic acid group (~4.3–5.0) and the methylamino group (~8.0–9.5) vary depending on solvent and measurement technique (potentiometric vs. spectrophotometric). Contradictions may arise from ionic strength differences or solvent dielectric constants. Researchers should standardize conditions (e.g., 25°C, 0.1 M KCl) and validate results via multiple methods (e.g., UV-Vis titration, NMR pH titration) .

Q. What strategies are used to investigate the compound’s potential as a protease inhibitor, and how are binding kinetics quantified?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) between the compound and target proteases.
  • Enzymatic Assays : Monitor inhibition via fluorogenic substrates (e.g., cleavage of a quenched fluorescent peptide). IC₅₀ values are determined by dose-response curves.
  • Molecular Docking : Predicts binding poses using software like AutoDock or Schrödinger. Structural data from related compounds (e.g., methotrexate derivatives) guide hypothesis testing .

Q. How do crystallographic studies resolve ambiguities in hydrogen-bonding networks involving the thiourea group?

  • Methodological Answer : High-resolution X-ray crystallography (≤1.0 Å) identifies hydrogen bonds between the thiourea sulfur and adjacent amide protons or water molecules. Disorder in the thiourea group (common due to rotational flexibility) is addressed by refining occupancy ratios or using low-temperature data collection (100 K) .

Data Analysis and Contradiction Resolution

Q. How are conflicting reports about the compound’s stability under oxidative conditions addressed?

  • Methodological Answer : Stability studies under varying O₂ levels (e.g., air-saturated vs. degassed solutions) and temperatures identify degradation pathways. LC-MS detects oxidation products (e.g., urea derivatives from C=S to C=O conversion). Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) are tested to stabilize the compound .

Q. What statistical approaches are used to validate reproducibility in synthetic yields across laboratories?

  • Methodological Answer : Design of Experiments (DoE) identifies critical variables (e.g., reaction time, catalyst loading). Inter-laboratory studies apply ANOVA to assess yield variability. Robustness is confirmed by replicating procedures with ±10% variations in key parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(Methylamino)carbonothioyl]amino}benzoic acid
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4-{[(Methylamino)carbonothioyl]amino}benzoic acid

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